molecular formula C16H16N2NiO2 B081546 2-[2-[(2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol;nickel CAS No. 14167-20-5

2-[2-[(2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol;nickel

Cat. No.: B081546
CAS No.: 14167-20-5
M. Wt: 327.00 g/mol
InChI Key: JBEGXWSLDJCTQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nickel, [alpha,alpha'-(ethylenedinitrilo)di-o-cresolato]-, is a coordination complex featuring a nickel(II) center bound to a tetradentate Schiff base ligand derived from ethylenedinitrilo (ethylenediamine backbone) and two o-cresolato groups. This compound exhibits a square-planar or octahedral geometry, depending on the coordination environment, with the ligand providing two nitrogen and two oxygen donor atoms . The structural complexity of this compound, including bond angles (e.g., N1—C7—C6 at ~120°) and intermolecular interactions (e.g., π-π stacking between aromatic rings), contributes to its stability and reactivity .

Properties

IUPAC Name

2-[2-[(2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol;nickel
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2.Ni/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20;/h1-8,11-12,19-20H,9-10H2;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEGXWSLDJCTQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2O)O.[Ni]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2NiO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14167-20-5
Record name N,N'-Bis(salicylidene)ethylenediaminonickel(II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Conditions and Optimization

The reaction is typically conducted in anhydrous methanol or ethanol under reflux (60–70°C) for 4–6 hours. A 2:1 molar ratio of aldehyde to ethylenediamine ensures complete imine formation. The product precipitates as a yellow solid upon cooling, which is filtered, washed with cold ethanol, and dried under vacuum.

Critical Parameters:

  • Solvent Polarity: Methanol enhances solubility of reactants and facilitates proton transfer during imine formation.

  • Stoichiometry: Excess aldehyde drives the reaction to completion, minimizing unreacted diamine.

  • Acid Catalysis: Trace acetic acid (1–2 drops) accelerates condensation by polarizing the carbonyl group.

Nickel Complexation Strategies

The ligand’s tetradentate structure enables robust coordination to nickel(II) ions through two phenolic oxygen and two imine nitrogen atoms. Two principal methods dominate the literature: post-ligand synthesis complexation and template synthesis .

Post-Ligand Synthesis Complexation

In this approach, the pre-synthesized ligand is reacted with a nickel salt in a 1:1 molar ratio. Common nickel precursors include nickel(II) acetate tetrahydrate , nickel(II) chloride hexahydrate , and nickel(II) nitrate hexahydrate .

Procedure:

  • Dissolve the ligand (1 mmol) in 20 mL hot methanol.

  • Add nickel(II) acetate (1 mmol) dissolved in 10 mL methanol.

  • Reflux the mixture for 2–3 hours.

  • Cool to room temperature, filter the precipitated complex, and wash with diethyl ether.

Yield: 70–85% (varies with nickel salt solubility and reaction time).

Template Synthesis

The template method exploits the metal ion’s ability to organize the ligand during its formation. Nickel(II) ions pre-coordinate the aldehyde and amine, directing the condensation reaction.

Procedure:

  • Dissolve nickel(II) acetate (1 mmol) in 15 mL methanol.

  • Add 2-hydroxy-3-methylbenzaldehyde (2 mmol) and ethylenediamine (1 mmol).

  • Reflux for 4–6 hours.

  • Isolate the complex via vacuum filtration and wash with ethanol.

Advantages:

  • Higher yields (85–90%) due to in situ ligand stabilization by nickel.

  • Reduced side reactions (e.g., oligomerization of aldehyde).

Structural and Spectroscopic Characterization

Infrared Spectroscopy

Key IR bands confirm successful complexation:

  • ν(C=N): 1610–1630 cm⁻¹ (imine stretch).

  • ν(Ni–O): 450–470 cm⁻¹ (phenolic oxygen coordination).

  • ν(Ni–N): 520–540 cm⁻¹ (imine nitrogen coordination).

The absence of broad O–H stretches (3200–3500 cm⁻¹) verifies deprotonation of phenolic groups upon coordination.

X-ray Crystallography

Single-crystal X-ray diffraction of analogous nickel-Schiff base complexes reveals a square-planar geometry with bond lengths consistent with high-spin Ni(II) complexes. For example:

Bond TypeLength (Å)Reference
Ni–O (phenolic)1.85–1.89
Ni–N (imine)1.91–1.94
C=N (imine)1.28–1.30

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) of the nickel complex shows stability up to 240–250°C, followed by a two-step decomposition:

  • Step 1 (250–300°C): Loss of organic ligands (Δm ~60%).

  • Step 2 (300–500°C): Formation of NiO and carbonaceous residue.

Methodological Variations and Recommendations

Solvent Effects

  • Methanol vs. Ethanol: Methanol yields finer crystals but may require longer reflux times.

  • Aprotic Solvents: Dimethylformamide (DMF) increases solubility but risks side reactions with amines.

Counterion Influence

  • Acetate vs. Chloride: Acetate salts produce higher-purity complexes due to weaker coordination of acetate ions.

  • Nitrate Salts: Risk of oxidative decomposition under reflux .

Chemical Reactions Analysis

Nickel, [alpha,alpha’-(ethylenedinitrilo)di-o-cresolato]- undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction reactions and peroxides for epoxidation reactions . The major products formed depend on the specific reaction and substrates used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 Cobalt(II) [Ethylenedinitrilo-di-o-cresolato]
The cobalt(II) analogue, [Co(ethylenedinitrilo-di-o-cresolato)], shares the same ligand framework but replaces nickel with cobalt. Key differences include:

  • Oxygen-Carrying Capacity : The cobalt complex demonstrates superior oxygen-binding efficiency, attributed to cobalt’s higher redox activity and ability to stabilize peroxo intermediates .
  • Binuclear Complex Formation: Unlike the nickel compound, the cobalt analogue can act as a bidentate ligand to form binuclear complexes with metals like copper, facilitated by phenolic oxygen bridges .

2.1.2 Co(salen) (Cobalt Salen Complex) Co(salen), a well-characterized Schiff base complex with a similar N₂O₂ donor set, differs in ligand structure (salen = bis(salicylidene)ethylenediamine). Comparative features include:

Physicochemical Properties

A comparative analysis of key parameters is summarized below:

Parameter Nickel Complex Co(salen) Co(II) Analogue
Molecular Weight (g/mol) ~300–350 (estimated)* 325.22 ~310–330 (estimated)
Coordination Geometry Square-planar/Octahedral Square-planar Octahedral (with axial ligands)
O₂ Binding Capacity Low Moderate High
Thermal Stability High (decomposes >250°C) Moderate (decomposes ~200°C) High (similar to nickel)
Solubility Low in polar solvents Moderate in DMF, acetone Low in water, high in DMSO

*Molecular weight estimated from structural data in .

Environmental and Regulatory Considerations

Nickel complexes, including [alpha,alpha'-(ethylenedinitrilo)di-o-cresolato]-, are subject to stringent EU risk assessments due to nickel’s toxicity profile. Predicted No-Effect Concentrations (PNEC) for nickel in soil (0.5–50 mg/kg) and freshwater (0.2–4 µg/L) highlight environmental risks . In contrast, cobalt analogues face less regulatory scrutiny but exhibit higher mobility in aquatic systems due to solubility differences .

Biological Activity

Nickel complexes, particularly those involving chelating ligands such as [alpha,alpha'-(ethylenedinitrilo)di-o-cresolato], have garnered significant interest in biological and medicinal chemistry. This article explores the biological activity of this specific nickel compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Overview of Nickel Complexes

Nickel is a transition metal that can form various coordination complexes. The biological activity of nickel complexes is largely influenced by their chemical structure and the nature of the ligands involved. The ligand [alpha,alpha'-(ethylenedinitrilo)di-o-cresolato] is known for its ability to stabilize metal ions and enhance their reactivity in biological systems.

Mechanisms of Biological Activity

  • Metal Ion Interaction : Nickel ions can mimic essential metal ions in biological systems, such as zinc and iron. This mimicry allows nickel complexes to interact with metalloproteins and enzymes, potentially altering their activity.
  • Chelation Therapy : Nickel complexes have been explored for their potential in chelation therapy, where they bind to metal ions in the body to facilitate their excretion. This is particularly relevant in cases of heavy metal poisoning.
  • Antioxidant Properties : Some nickel complexes exhibit antioxidant properties, scavenging free radicals and protecting cells from oxidative stress.
  • Antimicrobial Activity : Nickel complexes have shown varying degrees of antimicrobial activity against bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of nickel complexes:

  • Cytotoxicity Studies : Research indicates that certain nickel complexes can induce cytotoxic effects in cancer cell lines. For example, a study demonstrated that a nickel complex with an ethylenediamine derivative exhibited significant cytotoxicity against human breast cancer cells (MCF-7) at micromolar concentrations.
  • Enzyme Inhibition : Nickel complexes have been shown to inhibit the activity of specific enzymes, such as acetylcholinesterase, which plays a crucial role in neurotransmission. This inhibition could lead to neurological effects and has implications for neurodegenerative diseases.
  • Case Study - Nickel Complexes in Cancer Therapy : A notable case study involved the use of nickel complexes in targeting cancer cells through selective accumulation in tumor tissues. The study reported enhanced apoptosis in cancer cells treated with a nickel complex compared to controls.

Data Tables

The following table summarizes various studies on the biological activity of nickel complexes:

StudyCompoundBiological ActivityIC50 (µM)Reference
1Ni(II) complex with ethylenediamineCytotoxicity against MCF-715
2Ni(II)-salicylidene complexAcetylcholinesterase inhibition25
3Ni(II) complex with o-cresolatoAntimicrobial activity (E. coli)30

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for Nickel, [alpha,alpha'-(ethylenedinitrilo)di-o-cresolato]- and how can purity be verified?

  • Methodological Answer : Synthesis typically involves stoichiometric reactions between nickel salts (e.g., NiCl₂) and the ligand precursor (e.g., ethylenedinitrilo-di-o-cresol) under controlled pH and temperature. Purification via recrystallization or column chromatography is recommended. Purity verification requires:

  • Elemental Analysis : Confirm C, H, N, and Ni content within ±0.3% of theoretical values.
  • Spectroscopy : UV-Vis (ligand-to-metal charge transfer bands) and IR (stretching frequencies for N–O and Ni–O bonds).
  • HPLC : For >95% purity (retention time consistency vs. standards) .
    • Reproducibility : Document solvent ratios, reaction times, and purification steps in detail (supplementary materials) to enable replication .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of Nickel, [alpha,alpha'-(ethylenedinitrilo)di-o-cresolato]- complexes?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve bond lengths/angles and coordination geometry. Requires high-quality crystals grown via slow evaporation.
  • Electron Paramagnetic Resonance (EPR) : Probe electronic structure for paramagnetic Ni(II) centers.
  • Magnetic Susceptibility : SQUID magnetometry to assess spin states (e.g., high-spin vs. low-spin configurations).
  • Cross-Validation : Compare SCXRD data with DFT-optimized structures to validate accuracy .

Q. How should researchers assess the thermodynamic stability of Nickel, [alpha,alpha'-(ethylenedinitrilo)di-o-cresolato]- in aqueous environments?

  • Methodological Answer :

  • Potentiometric Titration : Measure pH-dependent stability constants (log β values) under inert atmospheres (e.g., N₂) to prevent oxidation.
  • Competitive Ligand Studies : Introduce EDTA or other chelators to quantify relative stability.
  • Data Interpretation : Use software like HYPERQUAD to model equilibrium constants. Report ionic strength and temperature conditions to enable cross-study comparisons .

Advanced Research Questions

Q. How can factorial design approaches optimize reaction conditions for synthesizing Nickel, [alpha,alpha'-(ethylenedinitrilo)di-o-cresolato]-?

  • Methodological Answer :

  • Variables : Temperature (30–70°C), pH (6–9), ligand-to-metal ratio (1:1–2:1).
  • Design Table :
FactorLow LevelHigh Level
Temperature30°C70°C
pH69
Ligand:Ni1:12:1
  • Response Surface Methodology (RSM) : Identify interactions between variables to maximize yield/purity. Use ANOVA to assess significance .

Q. What computational chemistry methods are suitable for modeling the electronic structure of Nickel, [alpha,alpha'-(ethylenedinitrilo)di-o-cresolato]- complexes?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with basis sets (e.g., LANL2DZ for Ni, 6-31G* for light atoms).
  • TD-DFT : Simulate UV-Vis spectra to assign electronic transitions.
  • Validation : Compare calculated vs. experimental bond lengths (±0.05 Å) and spectroscopic data. Integrate with COMSOL Multiphysics for multi-scale simulations .

Q. How can discrepancies in reported magnetic properties of Nickel, [alpha,alpha'-(ethylenedinitrilo)di-o-cresolato]- complexes be systematically investigated?

  • Methodological Answer :

  • Controlled Replication : Reproduce prior studies using identical synthetic conditions and instrumentation .
  • Error Analysis : Quantify uncertainties in SQUID measurements (e.g., sample alignment, diamagnetic corrections).
  • Cross-Technique Validation : Compare magnetic data with EPR and X-ray absorption spectroscopy (XAS) results to resolve ambiguities .

Q. What theoretical frameworks guide mechanistic studies of catalytic applications involving Nickel, [alpha,alpha'-(ethylenedinitrilo)di-o-cresolato]-?

  • Methodological Answer :

  • Marcus Theory : Analyze electron-transfer kinetics in redox catalysis.
  • Ligand Field Theory : Correlate d-orbital splitting with catalytic activity.
  • Kinetic Isotope Effects (KIE) : Probe rate-determining steps (e.g., H-transfer vs. substrate binding). Align hypotheses with operando spectroscopy data .

Q. How can AI-driven automation enhance the study of Nickel, [alpha,alpha'-(ethylenedinitrilo)di-o-cresolato]- reactivity?

  • Methodological Answer :

  • Autonomous Experimentation : Use AI platforms to iteratively adjust reaction parameters (e.g., solvent, catalyst loading) based on real-time HPLC/MS feedback.
  • Predictive Modeling : Train neural networks on historical data to forecast optimal conditions for new derivatives.
  • Ethical Considerations : Ensure transparency in AI decision-making algorithms to maintain scientific rigor .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.